Quinoprazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 核糖醇可以通过使用硼氢化钠 (NaBH4) 或催化氢化等还原剂还原核糖来合成。 反应通常在温和条件下的水溶液中进行 .

工业生产方法: 核糖醇的工业生产涉及使用可以将葡萄糖转化为核糖醇的特定菌株的酵母或细菌发酵葡萄糖。 通过控制pH、温度和营养物质的可用性等因素来优化发酵过程,以提高核糖醇的产量 .

反应类型:

氧化: 核糖醇可以使用硝酸或高锰酸钾等氧化剂氧化成核糖或核糖酸。

还原: 核糖醇本身是核糖还原的产物。

取代: 核糖醇可以发生取代反应,其中羟基被其他官能团取代。

常用试剂和条件:

氧化: 硝酸,高锰酸钾。

还原: 硼氢化钠,催化氢化。

取代: 取决于所需取代的不同试剂。

主要形成的产物:

氧化: 核糖,核糖酸。

还原: 核糖醇 (来自核糖)。

取代: 具有不同官能团的核糖醇衍生物.

科学研究应用

核糖醇在科学研究中有着广泛的应用:

作用机制

核糖醇主要通过其掺入更大的生物分子中发挥作用。 在细菌中,核糖醇磷酸是磷壁酸的组成部分,磷壁酸对于维持细胞壁的完整性和功能至关重要 . 在代谢过程中,核糖醇是核黄素和黄素单核苷酸的一部分,它们充当各种酶促反应的辅酶,促进氧化还原反应和能量产生 .

相似化合物:

木糖醇: 另一种戊糖醇,常用作糖替代品。

阿拉伯糖醇: 一种类似于核糖醇的戊糖醇,来源于阿拉伯糖。

甘露醇: 一种六碳醇,用作利尿剂和医疗应用。

比较:

相似化合物的比较

Xylitol: Another pentose alcohol, commonly used as a sugar substitute.

Arabitol: A pentose alcohol similar to ribitol, derived from arabinose.

Mannitol: A hexose alcohol used as a diuretic and in medical applications.

Comparison:

Xylitol vs. Ribitol: Both are sugar alcohols, but xylitol is more commonly used as a sweetener, while ribitol has more specialized applications in biochemistry and microbiology.

Arabitol vs. Ribitol: Both are derived from pentose sugars, but arabitol is derived from arabinose, whereas ribitol is derived from ribose.

Mannitol vs. Ribitol: Mannitol is a hexose alcohol with six carbon atoms, while ribitol is a pentose alcohol with five carbon atoms. .

生物活性

Quinoprazine is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antiviral research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is primarily recognized for its potential as an antipsychotic agent, but recent studies have expanded its profile to include significant anticancer and antiviral properties. The compound's structure allows for various substitutions, which can enhance or modify its biological activity.

-

Anticancer Activity :

- This compound has been shown to inhibit the growth of various cancer cell lines. For instance, studies indicate that certain derivatives exhibit high potency against melanoma and breast cancer cell lines, with IC50 values as low as 1.49 μM for Hep G2 cells and 2.5 μM for Ty-82 cells .

- The structure-activity relationship (SAR) indicates that specific substitutions at the quinoxaline core significantly affect anticancer efficacy. Electron-withdrawing groups tend to enhance activity compared to electron-donating groups .

-

Antiviral Activity :

- This compound derivatives have demonstrated promising antiviral effects, particularly against HIV-1 reverse transcriptase and human cytomegalovirus (HCMV). For example, certain compounds showed IC50 values as low as 4 nM against HCMV, outperforming traditional antiviral agents like ganciclovir .

- The presence of specific functional groups has been correlated with enhanced antiviral activity, emphasizing the importance of molecular modifications in developing effective antiviral agents .

Structure-Activity Relationship (SAR)

The SAR of this compound derivatives reveals critical insights into how modifications can influence biological activity:

| Compound | Structure Type | Anticancer IC50 (μM) | Antiviral IC50 (nM) |

|---|---|---|---|

| This compound A | Unsubstituted | 22.11 | >20,000 |

| This compound B | Electron-withdrawing | 1.49 | 620 |

| This compound C | Electron-donating | 55.75 | 100 |

| This compound D | Alkyl substituted | 4.4 | 4 |

This table summarizes findings from various studies on the biological activities of different this compound derivatives, highlighting how structural changes can lead to significant variations in potency.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of several quinoxaline derivatives, this compound was tested against multiple cancer cell lines including MCF-7 and HCT116. The results indicated that compounds with a benzoxazole moiety exhibited higher activity than others, with notable IC50 values indicating effective growth inhibition .

Case Study 2: Antiviral Properties

A systematic review focused on the antiviral potential of quinoxaline derivatives highlighted that specific modifications could enhance their efficacy against viral targets such as HIV and HCMV. One study reported a compound with a morpholinomethyl side chain showing significant antiviral activity at low concentrations .

属性

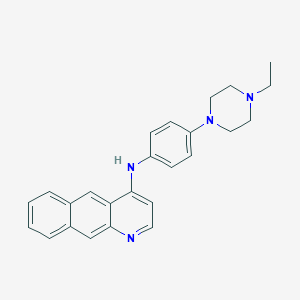

IUPAC Name |

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVVQTVRBTWGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921777 |

Source

|

| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115618-99-0 |

Source

|

| Record name | Quinoprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115618990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。